1-Methylazepan-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

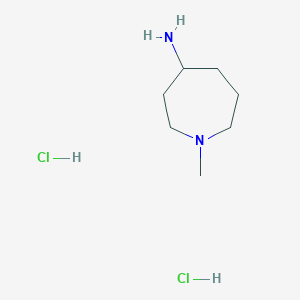

1-Methylazepan-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a seven-membered azepane ring with a methyl group and an amine group, making it a versatile molecule in various chemical reactions.

Preparation Methods

The synthesis of 1-Methylazepan-4-amine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of a protected intermediate, which is then deprotected to yield the desired product.

Another method involves the ring-opening of aziridines under the action of N-nucleophiles . This approach provides a straightforward route to the azepane ring system, which can then be functionalized to introduce the methyl and amine groups.

Industrial production methods for this compound are typically based on these synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity.

Chemical Reactions Analysis

1-Methylazepan-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming substituted amines.

Acylation: The compound can react with acid chlorides to form amides, a reaction commonly used in the synthesis of pharmaceuticals.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted azepane derivatives.

Scientific Research Applications

1-Methylazepan-4-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methylazepan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

1-Methylazepan-4-amine dihydrochloride can be compared with other similar compounds, such as piperazine and its derivatives. While piperazine is a six-membered ring, this compound has a seven-membered ring, which imparts different chemical and physical properties. This structural difference makes this compound more flexible and potentially more reactive in certain chemical reactions .

Similar compounds include:

Piperazine: A six-membered ring compound commonly used in pharmaceuticals.

Morpholine: A six-membered ring with both nitrogen and oxygen atoms, used in various industrial applications.

Azepane: The parent seven-membered ring compound, which serves as a precursor to this compound.

Biological Activity

1-Methylazepan-4-amine dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H16N2·2HCl

- CAS Number : 2137729-12-3

The compound features a seven-membered azepane ring with an amine functional group that plays a crucial role in its biological activity. Its structural properties allow for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to act as both an agonist and antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Key Mechanisms Include :

- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may interact with GPCRs, particularly GPR120, which is implicated in metabolic regulation.

- Enzyme Modulation : The compound may affect enzyme activities related to neurotransmitter systems, potentially influencing neurological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Some studies have suggested that this compound possesses antimicrobial effects, which could be beneficial in developing new antibiotics.

- Neuropharmacological Effects : Its potential as a therapeutic agent for neurological disorders is under investigation. The modulation of nicotinic acetylcholine receptors (nAChRs) has been highlighted as a promising area for further research .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects and therapeutic potential of this compound. Here are some notable findings:

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on human α4β2 nAChRs. The compound demonstrated significant inhibition of receptor activation, suggesting its potential role as a negative allosteric modulator. The findings indicated an IC50 value of approximately 13.5 μM for receptor inhibition .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, warranting further exploration into its mechanism of action against pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds such as piperazine and morpholine.

| Compound | Structure Type | Key Activity |

|---|---|---|

| This compound | Seven-membered ring | Modulates nAChRs; antimicrobial |

| Piperazine | Six-membered ring | Antidepressant; anxiolytic |

| Morpholine | Six-membered ring (O included) | Solvent; industrial applications |

This table illustrates how the structural differences influence their respective biological activities and applications.

Properties

IUPAC Name |

1-methylazepan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-5-2-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWYWYQAQIMFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.